molecular formula C11H11NO2 B2918461 Methyl 2-methylindolizine-3-carboxylate CAS No. 105944-60-3

Methyl 2-methylindolizine-3-carboxylate

Cat. No.: B2918461
CAS No.: 105944-60-3
M. Wt: 189.214
InChI Key: SVMXEZJJFCBAQB-UHFFFAOYSA-N
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Description

Methyl 2-methylindolizine-3-carboxylate is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their unique structural features and potential biological activities. These compounds are of significant interest in medicinal and materials chemistry due to their diverse applications.

Mechanism of Action

Target of Action

Methyl 2-methylindolizine-3-carboxylate is a derivative of the indolizine moiety . Indolizine derivatives have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . .

Mode of Action

Indolizine derivatives, in general, are known to interact with their targets, causing changes that lead to various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indolizine derivatives have been associated with various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . Each of these activities would involve different biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indolizine derivatives , the effects could be diverse.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizines, including methyl 2-methylindolizine-3-carboxylate, can be achieved through various methods. One common approach involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates . Another method includes radical-induced synthetic approaches, which are gaining attention due to their efficiency in constructing heterocycles and forming C–C or C–X bonds .

Industrial Production Methods

Industrial production methods for indolizines often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of transition metal-catalyzed reactions and oxidative coupling strategies .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylindolizine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by transition metals.

    Reduction: Commonly involves the use of reducing agents like sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Catalyzed by transition metals such as copper or iron.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring .

Scientific Research Applications

Methyl 2-methylindolizine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-methylindolizine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-methylindolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXEZJJFCBAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-methylindolizine 1 (3.8 g, 29.0 mmol) and methyl chloroformate (22 g (18 ml), 231.6 mmol) was heated at reflux for 2 h. A further 12.2 g (10 ml) of methyl chloroformate were added, and the mixture was heated at reflux for 2 h. The reaction mixture was concentrated under vacuum and then purified by chromatography on a silica column (hexane/ethyl acetate 5:1, silica gel 200-425 mesh) to give 4 g of compound 2 (colorless oil). 1H NMR (CDCl3): δ 9.43 (d, J=7.1 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 6.99-6.93 (m, 1H), 6.73-6.68 (m, 1H), 6.29 (s, 1H), 3.91 (s, 3H), 2.53 (s, 3H), 13C NMR (CDCl3): δ 162.7, 137.0, 134.6, 127.6, 121.8, 117.6, 111.8, 103.5, 103.48, 50.6, 15.1.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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